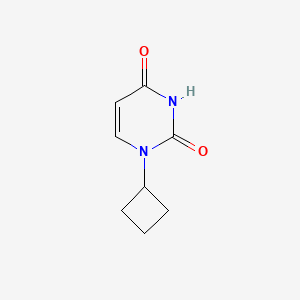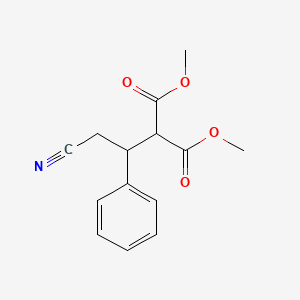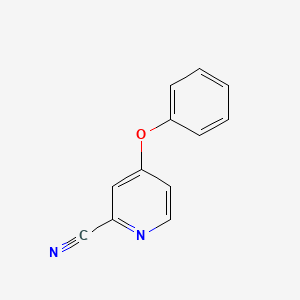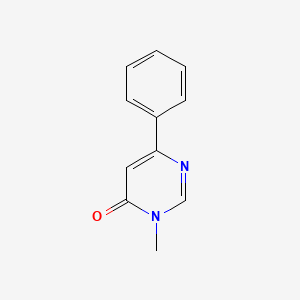![molecular formula C15H21NO4S B6523071 7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 92993-53-8](/img/structure/B6523071.png)
7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane
Descripción general
Descripción
7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane, also known as 2-Methyl-7-methyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate, is an organic compound with a complex molecular structure. It is a colorless solid that is soluble in many organic solvents and is used in a variety of scientific research applications. This compound has been used for a variety of purposes, including as a synthetic intermediate for the synthesis of other compounds, as a reagent in organic synthesis, and as an analytical reagent.
Aplicaciones Científicas De Investigación
7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as an analytical reagent. It has also been used in the synthesis of polymers, in the synthesis of pharmaceuticals, and in the synthesis of surfactants.
Mecanismo De Acción
7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate is a complex organic compound with a variety of different mechanisms of action. It is believed to act as an inhibitor of enzymes, as a chelator of metal ions, and as a ligand for proteins. It has also been shown to interact with lipids and to form complexes with DNA.
Biochemical and Physiological Effects
7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to chelate metal ions, and to interact with lipids. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate has several advantages and limitations for use in laboratory experiments. The compound is stable and soluble in many organic solvents, making it easy to handle and use in experiments. It is also relatively inexpensive and widely available. However, the compound is toxic and should be handled with care. Additionally, the complex structure of the compound makes it difficult to synthesize in the lab.
Direcciones Futuras
7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate has a variety of potential future applications. It could be used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as an analytical reagent. Additionally, it could be used to synthesize polymers, pharmaceuticals, and surfactants. It could also be used to study the mechanisms of enzyme inhibition, metal ion chelation, and protein-ligand interactions. Finally, it could be used to study the biochemical and physiological effects of the compound, such as its anti-inflammatory, anti-oxidant, and anti-cancer properties.
Métodos De Síntesis
7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate can be synthesized by a variety of methods. The most common method is a two-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-7-methyl-2-azaspiro[3.5]nonan-6-ol, which produces 4-methylbenzenesulfonate. The second step involves the reaction of 4-methylbenzenesulfonate with potassium hydroxide, which produces 7,7-dimethyl-2-(4-methylbenzenesulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonaneethyl-2-azaspiro[3.5]nonan-6-yl-4-methylbenzenesulfonate.
Propiedades
IUPAC Name |
7,7-dimethyl-2-(4-methylphenyl)sulfonyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12-4-6-13(7-5-12)21(17,18)16-8-15(9-16)10-19-14(2,3)20-11-15/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIHDYGCBIYCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147462 | |
| Record name | 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethyl-2-tosyl-6,8-dioxa-2-azaspiro[3.5]nonane | |
CAS RN |
92993-53-8 | |
| Record name | 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92993-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,7-Dimethyl-2-[(4-methylphenyl)sulfonyl]-6,8-dioxa-2-azaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)




![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)

![2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6523042.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)


![1-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6523084.png)
![2-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6523093.png)